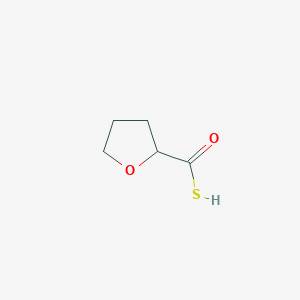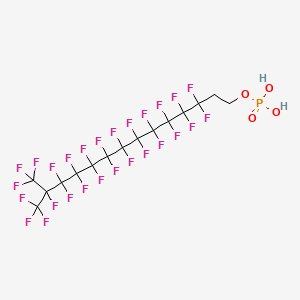![molecular formula C38H75NO3 B15287587 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is a complex organic compound with significant importance in various scientific fields. This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are crucial components of the lipid bilayer of cell membranes and play a vital role in cellular signaling and maintaining the skin barrier .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide typically involves the condensation of a fatty acid with a sphingosine base. The reaction conditions often require the presence of catalysts and specific temperature and pH conditions to ensure the correct stereochemistry of the product. For instance, the reaction may involve the use of a base such as sodium hydroxide and a catalyst like pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include steps such as purification through chromatography and crystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can convert the compound into alcohols or alkanes.
Substitution: This involves replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It plays a role in cell membrane structure and function, making it essential for studying cellular processes.
Medicine: Ceramides, including this compound, are investigated for their role in skin health and potential therapeutic applications for skin disorders.
Industry: It is used in the formulation of skincare products due to its ability to maintain the skin barrier.
作用機序
The mechanism of action of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes and receptors, to regulate cellular processes such as apoptosis, differentiation, and proliferation .
類似化合物との比較
Similar Compounds
- N-[(2S,3R,4E,6E)-1,3-Dihydroxy-4,6-tetradecadien-2-yl]icosanamide
- N-[(2S,3R,4E)-1,3-Dihydroxy-4-pentadecen-2-yl]icosanamide
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
Uniqueness
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide is unique due to its specific stereochemistry and the length of its fatty acid chain, which influence its physical and chemical properties. These characteristics make it particularly effective in maintaining the integrity of cell membranes and participating in cellular signaling .
特性
分子式 |
C38H75NO3 |
|---|---|
分子量 |
594.0 g/mol |
IUPAC名 |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m1/s1 |
InChIキー |
XWBWIAOWSABHFI-PRDTZOEBSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)


![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)

![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)




![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![ethyl (1S,2R)-1-phenyl-2-[2,2,2-trichloroethoxycarbonyl(trideuteriomethyl)amino]cyclohex-3-ene-1-carboxylate](/img/structure/B15287593.png)
